molecular formula C17H17NO3S B5704465 methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5704465
M. Wt: 315.4 g/mol
InChI Key: IFZOHQXAVCXVFG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MCDT, is a chemical compound that belongs to the class of thiophene carboxylic acid esters. MCDT has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been reported to exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound is relatively expensive compared to other compounds, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. One area of research could focus on elucidating the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more potent and selective inhibitors of COX-2. Another area of research could focus on the development of this compound derivatives with improved biological activity. Finally, research could focus on the development of new applications for this compound in fields such as material science and organic synthesis.

Synthesis Methods

Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multistep process starting from 2,4-dimethylthiophene. The first step involves the acylation of 2,4-dimethylthiophene with cinnamoyl chloride in the presence of a base such as triethylamine to form 2-(cinnamoylamino)-4,5-dimethylthiophene. The second step involves the esterification of the amine group with methyl 3-bromopropionate in the presence of a base such as potassium carbonate to form this compound. The overall yield of the synthesis method is around 50%.

Scientific Research Applications

Methyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

methyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-11-12(2)22-16(15(11)17(20)21-3)18-14(19)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZOHQXAVCXVFG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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